molecular formula C8H3Cl2F5O B1446317 3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride CAS No. 1803713-27-0

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride

Cat. No. B1446317
M. Wt: 281 g/mol
InChI Key: RHIBIRVMNBYIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O and a molecular weight of 281.01 . It is also known as Benzene, 1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethyl)- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride consists of a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride is a colorless liquid . It is slightly soluble in water and flammable .

Safety And Hazards

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride is considered toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It’s important to avoid any skin contact and be aware that the effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-4-2-1-3(8(13,14)15)6(5(4)10)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIBIRVMNBYIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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